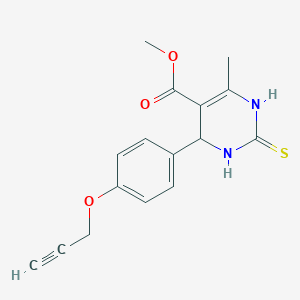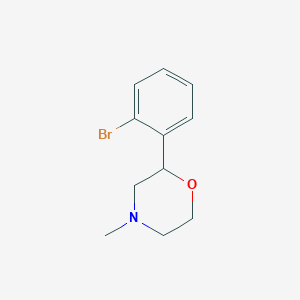![molecular formula C13H16N4O3S2 B7572513 S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPDT or NSC231466 and is a member of the carbamothioate family of compounds. MPDT has gained significant attention due to its unique properties, including its ability to inhibit the activity of certain enzymes and its potential use in the treatment of various diseases.
作用机制
The mechanism of action of MPDT involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. This compound has been found to bind to the active site of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, thereby inhibiting their activity. The inhibition of these enzymes can lead to various physiological effects, including increased levels of acetylcholine and decreased levels of carbon dioxide.
Biochemical and Physiological Effects:
MPDT has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter levels. This compound has been found to increase the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes, including memory and muscle contraction. MPDT has also been found to decrease the levels of carbon dioxide, a gas that is involved in various physiological processes, including respiration.
实验室实验的优点和局限性
MPDT has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and its potential use in the treatment of various diseases. However, this compound also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of MPDT, including its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Additionally, the development of new synthesis methods for MPDT may lead to the discovery of new compounds with similar properties and potential applications.
合成方法
The synthesis of MPDT involves several steps, including the reaction of 4-bromopyrazole with sodium hydride to form 4-pyrazolyl sodium salt. This salt is then reacted with N,N-dimethylcarbamoyl chloride to form N,N-dimethylcarbamoyl-4-pyrazolyl. The final step involves the reaction of N,N-dimethylcarbamoyl-4-pyrazolyl with 3-aminobenzenesulfonyl chloride to form S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate.
科学研究应用
MPDT has been studied for its potential applications in scientific research, particularly in the field of biochemistry. This compound has been found to inhibit the activity of certain enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. MPDT has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-16(2)13(18)21-11-6-4-5-10(7-11)15-22(19,20)12-8-14-17(3)9-12/h4-9,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVLZPPLWYYRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC(=CC=C2)SC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)


![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)

![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)